
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and an aldehyde group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Formylation: The aldehyde group can be introduced at the 5-position of the pyrazole ring through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of safer solvents and catalysts, may also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions, such as nucleophilic substitution, where the allylic hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide (for alkylation), bases like potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Reduction: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-METHANOL
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactivity: The presence of the aldehyde and prop-2-en-1-yl groups allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE can be compared with other similar compounds, such as:
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-3-CARBALDEHYDE: Similar structure but with the aldehyde group at the 3-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-4-CARBALDEHYDE: Similar structure but with the aldehyde group at the 4-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-prop-2-enylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,6H,1,5H2 |
InChI Key |
YDYCDDNJJHNTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC=N1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
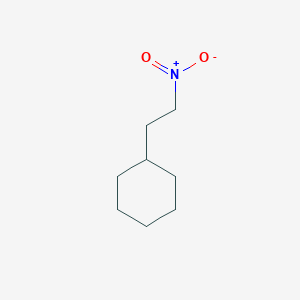
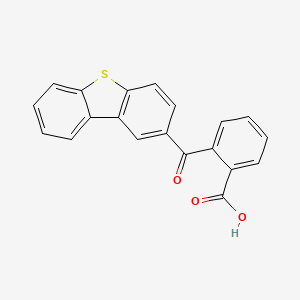

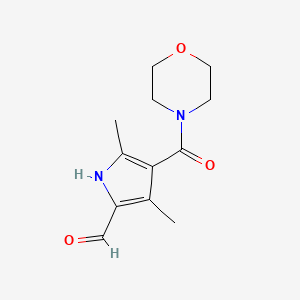
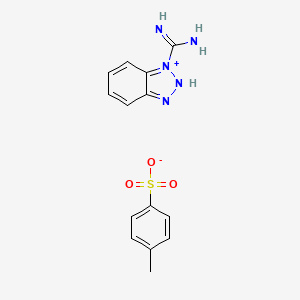
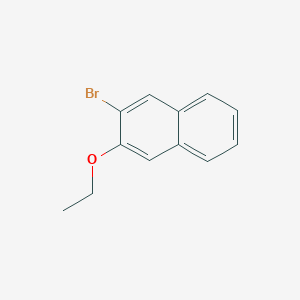

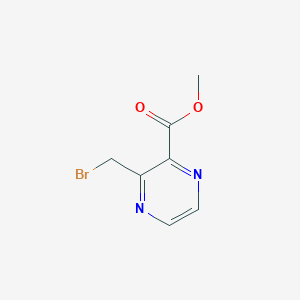

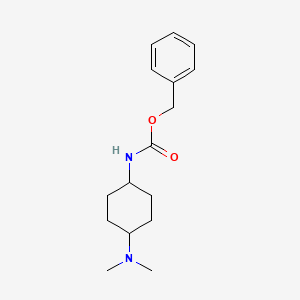
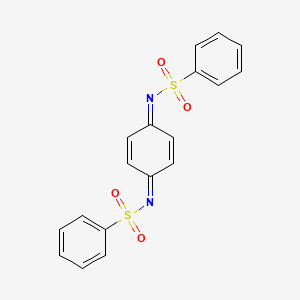
![methyl N-[(2,4-dimethoxybenzyl)carbamoyl]-L-valinate](/img/structure/B8733458.png)
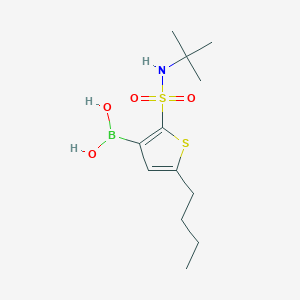
![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)
